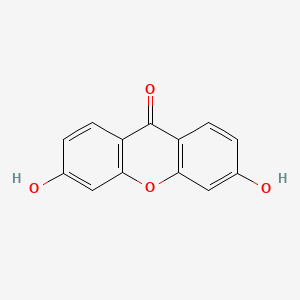

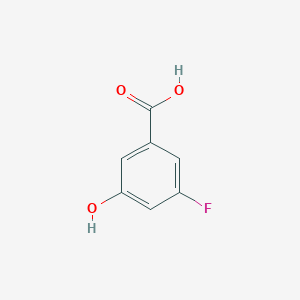

3,6-dihydroxy-9H-xanthen-9-one

概要

説明

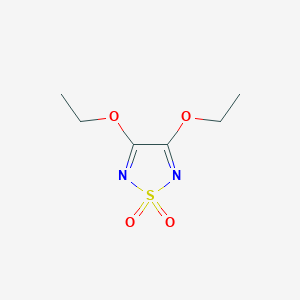

3,6-Dihydroxy-9H-xanthen-9-one is a compound belonging to the xanthene class, which is a tricyclic system consisting of two benzene rings fused to a central pyran ring. Xanthenes and their derivatives are known for their diverse range of biological activities and applications in various fields such as dyes, pharmaceuticals, and materials science.

Synthesis Analysis

The synthesis of xanthene derivatives has been explored through various methods. An efficient two-step synthesis of 9-aryl-6-hydroxy-3H-xanthen-3-one fluorophores has been reported, which involves the condensation of aryl aldehydes with fluororesorcinol, followed by oxidative cyclization with DDQ . Another approach for synthesizing 9-(hydroxy)alkyl xanthenes includes the addition of 9-lithioxanthene to functionalized acetaldehydes or the addition of carbanions to xanthene-9-carbaldehyde . Additionally, a one-pot reaction between dimedone and 3,4-dihydro-2H-pyran in aqueous citric acid has been used to synthesize a related compound, 9-(4-hydroxybutyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione .

Molecular Structure Analysis

The molecular structure of xanthene derivatives has been studied using various analytical techniques. Single crystal X-ray analysis has revealed that certain xanthene derivatives crystallize in specific space groups and form dimers through hydrogen-bonding patterns . The crystal structure is further stabilized by intermolecular interactions, which have been quantified by Hirshfeld surface analysis, PIXEL energy, NBO, AIM, and DFT calculations .

Chemical Reactions Analysis

Xanthene derivatives can undergo various chemical reactions, including Wagner-Meerwein rearrangement. For instance, 9-(hydroxy)alkyl xanthenes have been shown to undergo Wagner-Meerwein rearrangement under acidic catalysis to yield 10-substituted dibenz[b,f]oxepins or xanthenylid-9-ene β-elimination products . These reactions have been supported by ab initio quantum mechanical calculations to rationalize product distribution and probe the scope of the rearrangement .

Physical and Chemical Properties Analysis

The physical and chemical properties of xanthene derivatives are influenced by their molecular structure. The vibrational modes of the interacting groups in these compounds have been characterized using both experimental and simulated FT-IR and FT-Raman spectra . The UV–visible spectra of these compounds have been compared experimentally and theoretically, suggesting ligand-to-ligand charge transfer within the molecule . Furthermore, the antioxidant potency of certain 9-aryl substituted hydroxylated xanthen-3-ones has been evaluated using cyclic voltammetry, indicating that electron-donating groups on the phenyl ring can enhance the reducing power of these compounds .

科学的研究の応用

Pharmacology and Medicine

- Summary of the application : Xanthones, including 3,6-dihydroxy-9H-xanthen-9-one, have a wide range of medical applications due to their core structure which accommodates a vast variety of substituents at different positions . They have attracted attention due to their safety and potential effectiveness as anti-inflammatory drugs .

- Methods of application or experimental procedures : A library of xanthone derivatives was synthesized and biologically evaluated in vitro on human macrophages under pro-inflammatory conditions . Structure–activity relationship (SAR) studies were performed by means of matched molecular pairs (MMPs) .

- Results or outcomes : The data obtained revealed that the most promising compounds in terms of biocompatibility and counteraction of cytotoxicity are the ones that enhance the Nrf2 translocation, confirming a tight relationship between the xanthone scaffold and the Nrf2 activation as a sign of intracellular cell response towards oxidative stress and inflammation .

Synthetic Chemistry

- Summary of the application : Xanthones, including 3,6-dihydroxy-9H-xanthen-9-one, have been synthesized using a variety of methods due to their promising biological activities .

- Methods of application or experimental procedures : A breadth of synthetic strategies toward xanthone derivatives have been developed . This includes the classical and the modified Grover, Shah, and Shah reaction; the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling; intermolecular and intramolecular couplings; xanthone synthesis via the intermolecular Diels–Alder reaction; a novel decarboxylative aminocatalytic strategy; use of the Michael reaction, and the use of the Knoevenagel–Michael, Michael/Michael, Michael/Henry cycloadditions; and [4+2] cycloaddition .

- Results or outcomes : The multitude of biological activities found for xanthone derivatives include α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities .

Radiology

- Summary of the application : 3,6-dihydroxy-9H-xanthen-9-one is used in radiology for various imaging procedures .

- Methods of application or experimental procedures : It is used for spinal imaging in the lumbar, thoracic, and cervical regions, cerebral angiography, peripheral arteriography, and venography . It is also used for imaging of the cardiovascular system, coronary arteries, urinary tract, and joints .

- Results or outcomes : The use of this compound in radiology helps to enhance the contrast in the images, making it easier for medical professionals to diagnose and treat various conditions .

Plant Biology

- Summary of the application : Xanthones, including 3,6-dihydroxy-9H-xanthen-9-one, have a variety of pharmacological activities that make them valuable in plant biology .

- Methods of application or experimental procedures : These compounds are studied for their antimicrobial, antioxidant, anti-inflammatory, antitumor, antidiabetic, anti-arthritis properties, as well as their protective effects on the gastrointestinal tract, liver, and cardiovascular system .

- Results or outcomes : The diverse structure of xanthones allows for a broad array of valuable pharmacological activities .

Anticancer Research

- Summary of the application : Xanthones, including 3,6-dihydroxy-9H-xanthen-9-one, have shown promising results in anticancer research .

- Methods of application or experimental procedures : A series of xanthones were synthesized and evaluated for their anticancer activities . In particular, 7-bromo-1,3-dihydroxy-9H-xanthen-9-one was tested against the MDA-MB-231 cell line .

- Results or outcomes : The presence of 1,3-dihydroxyl groups with electron-withdrawing groups in the opposite ring gave better inhibitory activities . The most potent compound had an IC50 value of 0.46 ± 0.03 μM against the MDA-MB-231 cell line .

Antioxidant Research

- Summary of the application : Xanthones, including 3,6-dihydroxy-9H-xanthen-9-one, have been studied for their antioxidant activities .

- Methods of application or experimental procedures : A library of xanthone derivatives was synthesized and biologically evaluated in vitro on human macrophages under pro-inflammatory conditions .

- Results or outcomes : The most promising compounds in terms of biocompatibility and counteraction of cytotoxicity are the ones that enhance the Nrf2 translocation . This confirms a tight relationship between the xanthone scaffold and the Nrf2 activation as a sign of intracellular cell response towards oxidative stress and inflammation .

Safety And Hazards

将来の方向性

Xanthones, including 3,6-dihydroxy-9H-xanthen-9-one, show promising biological activities, and accordingly, the synthesis of new xanthones has received extensive effort . Future research may focus on further elucidating the biological activities of xanthones and developing more efficient synthesis methods .

特性

IUPAC Name |

3,6-dihydroxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O4/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16/h1-6,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POARTHFLPKAZBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC3=C(C2=O)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-dihydroxy-9H-xanthen-9-one | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Bromo-4-[(phenylsulfonyl)methyl]benzene](/img/structure/B1310668.png)

![(1R,4R)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1310678.png)